![molecular formula C23H45N5O12 B1260226 5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1260226.png)
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol is a glycoside and an amino cyclitol.
Scientific Research Applications
Synthesis and Chemical Properties
Diastereoselective Hydroxylation : Research by Marin et al. (2002) demonstrated the synthesis of (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylates, a precursor for (2S,5R)-5-hydroxylysine, using diastereoselective hydroxylation. This method involved asymmetric hydroxylation of enolates from N-protected-6-substituted piperidin-2-ones, a process applicable in the synthesis of collagen-like proteins and certain amino acids (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
Synthesis of Derivatives : Grinev et al. (1983) worked on synthesizing derivatives such as 4,5-diacetoxy- and 4-acetoxy-5-methoxy derivatives from related benzofurans and their bromo analogs. This synthesis pathway involved the production of 2-bromomethyl derivatives, which can be linked to aminomethyl derivatives and other ester compounds (Grinev, Sarkisova, Lyubchanskaya, & Alekseeva, 1983).
Regioselective Preparation of Amino Derivatives : Bréhu et al. (2005) explored the regioselective preparation of 5-amino- and 6-amino- 1,3-benzoxazole-4,7-diones, illustrating a method to synthesize amino derivatives with precise control over their positioning in the molecular structure (Bréhu, Fernandes, & Lavergne, 2005).
Enantiomerically Pure Bis(hydroxymethyl)-Branched Cyclohexenyl Purines : Research by Rosenquist Å et al. (1996) focused on synthesizing enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines. This research is pivotal for developing potential inhibitors of HIV, showcasing the significance of such compounds in medical research (Rosenquist Å, Kvarnström, Classon, & Samuelsson, 1996).
Synthesis of Methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates : Percino and Hernández (2007) described the synthesis of various methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates, contributing to a broader understanding of the chemical properties and potential applications of these compounds in different scientific contexts (Percino & Hernández, 2007).
properties
Product Name |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol |
|---|---|
Molecular Formula |
C23H45N5O12 |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxyoxan-2-yl)methoxymethyl]-3-hydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O12/c24-2-11-18(33)19(34)14(28)22(38-11)39-20-9(26)1-8(25)16(31)21(20)40-23-15(30)7(4-37-23)3-35-6-12-13(27)17(32)10(29)5-36-12/h7-23,29-34H,1-6,24-28H2/t7-,8?,9?,10?,11?,12?,13?,14?,15-,16?,17?,18?,19?,20?,21?,22?,23-/m0/s1 |
InChI Key |
YMPXSLQTYRYZTE-NLCKFRDNSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H](O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CN)O)O)N)N)N)O)O)COCC4C(C(C(CO4)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(CO3)COCC4C(C(C(CO4)O)O)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



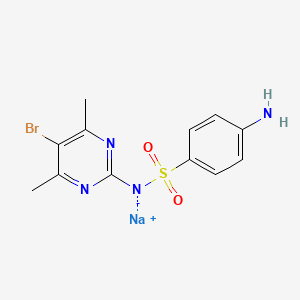
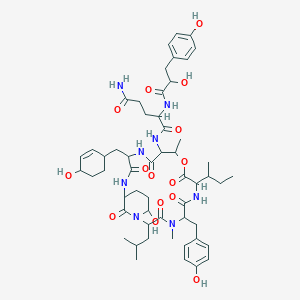
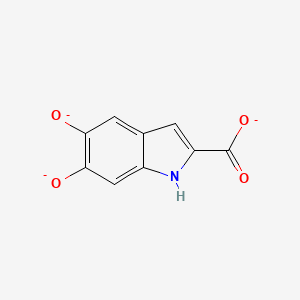
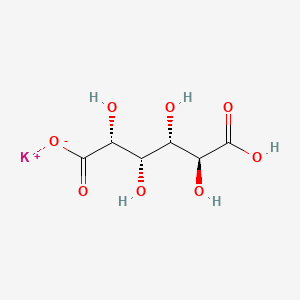
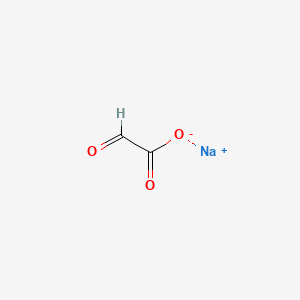
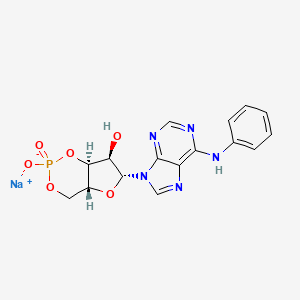
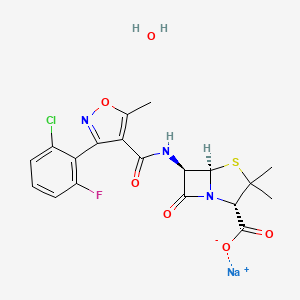
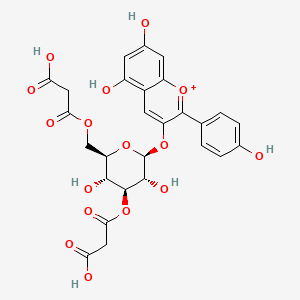
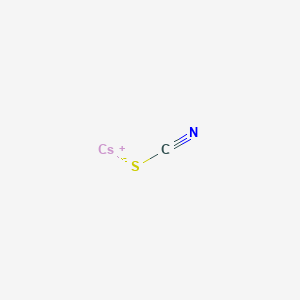
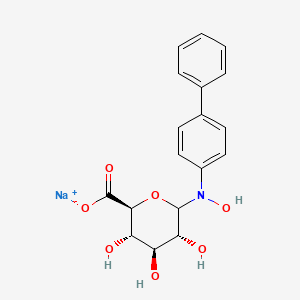
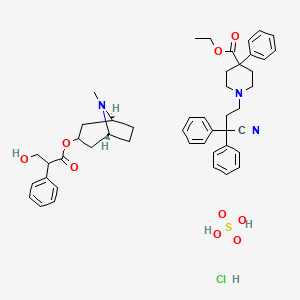
![(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B1260162.png)
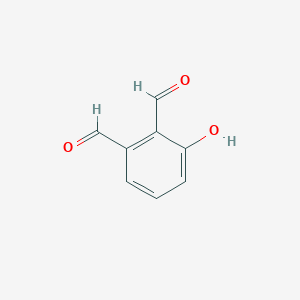
![(5R,6S)-7,9-dibromo-N-[2-[3,5-dibromo-4-[3-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-2-oxopropoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1260166.png)